molecular formula C23H19N3O2S2 B2649034 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252915-67-5

3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2649034
CAS No.: 1252915-67-5
M. Wt: 433.54
InChI Key: CLAXELDXLCXBDG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a benzyl group at position 3 and a sulfanyl-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituent at position 2. Thienopyrimidinones are pharmacologically significant scaffolds, often explored for kinase inhibition, antimicrobial activity, and CNS modulation .

Properties

IUPAC Name

3-benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c27-20(25-12-10-17-8-4-5-9-19(17)25)15-30-23-24-18-11-13-29-21(18)22(28)26(23)14-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXELDXLCXBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienopyrimidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Xylene, toluene, dichloromethane.

    Catalysts: Palladium on carbon (for hydrogenation reactions), calcium chloride (as a desiccant).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound exhibits potential as a pharmacophore in drug design. The indole and thienopyrimidine moieties are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The combination of indole and thienopyrimidine structures suggests possible applications in treating diseases such as cancer, viral infections, and inflammatory disorders.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation. The thienopyrimidine core may interact with enzymes and proteins involved in DNA synthesis and repair, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Key structural analogs and their functional distinctions are summarized below:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Biological Activity/Notes Reference
3-Benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl sulfanyl Benzyl Hypothesized kinase/CNS modulation due to indole
2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) Benzo-thieno[3,2-d]pyrimidin-4-one Phenyl H TNKS inhibitor (IC50 = 21–29 nM), high selectivity
3-[2-(3-Benzyloxypiperidin-2-yl)-2-oxoethyl]-3H-pyrido[3,2-d]pyrimidin-4-one (15) Pyrido[3,2-d]pyrimidin-4-one 2-(3-Benzyloxypiperidin-2-yl)-2-oxoethyl H Antimalarial activity (in vitro assays)
3-Benzyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (5b) Quinazolin-4-one 2-(3-Nitrophenyl)-2-oxoethyl thio Benzyl Anticonvulsant activity (in vivo models)

Functional Group Impact on Activity

  • Indole vs. Phenyl Groups : The indole moiety in the target compound may enhance binding to serotonin or kinase receptors due to its planar aromaticity and hydrogen-bonding capacity, unlike the simpler phenyl group in compound 61 .
  • Sulfanyl Linkers : The sulfanyl bridge in the target compound and 5b improves metabolic stability compared to ether or ester linkages in analogs like 15 .
  • Benzyl vs.

Pharmacological Profiles

  • Anticonvulsant Activity : The target compound’s indole moiety may mimic GABAergic agents, similar to 5b , which showed efficacy in seizure models .
  • Kinase Inhibition : Unlike 61 , the target compound lacks a tert-butylphenyl group critical for TNKS inhibition but may target other kinases via its indole .
  • Antimicrobial Potential: Thienopyrimidinones with sulfanyl groups (e.g., 3-benzyl derivatives) exhibit broad-spectrum activity, though data for the target compound remain unexplored .

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • The indole-oxoethyl sulfanyl group balances hydrophilicity and rigidity, optimizing target engagement.
    • Benzyl substitution at position 3 reduces metabolic degradation compared to smaller alkyl groups.
  • Limitations: Synthetic complexity of the indole-sulfanyl linkage may limit scalability. No in vivo data available for the target compound; analogs like 5b and 61 have better-characterized profiles .

Biological Activity

The compound 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the thienopyrimidine family. Its structure incorporates a benzyl group and an indole derivative, which are known to contribute significantly to its biological activities. This article explores the biological activity of this compound, focusing on its potential as a kinase inhibitor and its implications in cancer therapy.

Structural Characteristics

The molecular formula of the compound is C23H19N3O2S2C_{23}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 433.54 g/mol. The unique thienopyrimidine structure, combined with the indole and sulfanyl groups, enhances its interaction with biological targets.

Kinase Inhibition

Research indicates that compounds within the thienopyrimidine class exhibit significant kinase inhibition properties. Specifically, This compound has been identified as a potential inhibitor of cell division cycle 7 kinase (CDC7) . CDC7 plays a crucial role in cell cycle regulation and its dysregulation is often associated with various cancers.

Table 1: Comparison of Kinase Inhibitors

Compound NameTarget KinaseBiological Activity
3-benzyl-2-{...}CDC7Potential anticancer
AlpelisibPI3KαCancer treatment
IbrutinibBTKLymphoma treatment

This inhibition suggests that the compound could be explored further for its therapeutic potential in cancer treatments where cell proliferation is a concern.

Interaction Studies

Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies may involve:

  • Molecular docking simulations to predict binding affinities.
  • In vitro assays to evaluate cellular responses.
  • In vivo models to assess therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of similar compounds derived from thienopyrimidine structures. For instance:

  • A study demonstrated that derivatives with indole moieties showed enhanced cytotoxicity against various cancer cell lines.
  • Another investigation focused on the synthesis and characterization of related compounds that exhibited selective inhibition against specific kinases involved in tumor growth.

These findings underscore the relevance of structural modifications in enhancing biological activity.

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